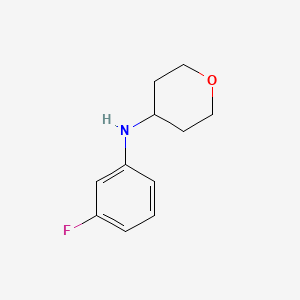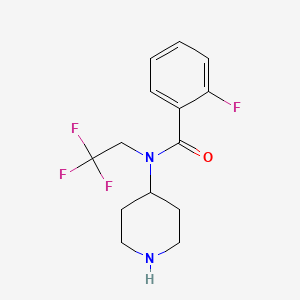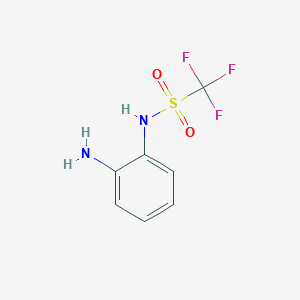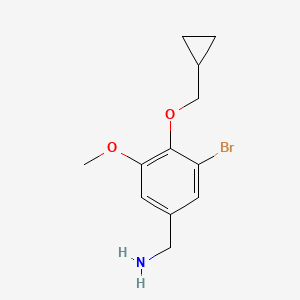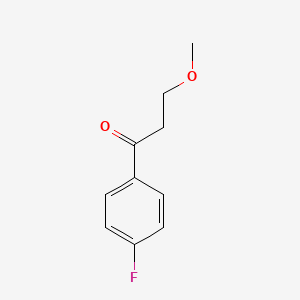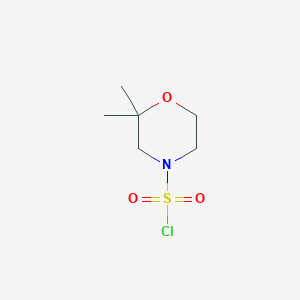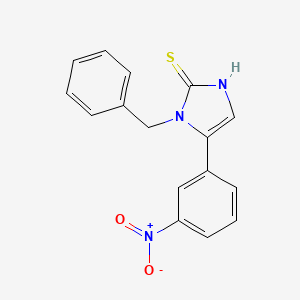
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .Molecular Structure Analysis
The structure of fully substituted triazoles was verified using FTIR, 1 H, 13 C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Electrochemical and Thermodynamic Properties
Imidazole-2-thiols, including derivatives like 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, exhibit distinctive electrochemical and thermodynamic properties. Research has shown that the oxidation and reduction potentials of these compounds can be significantly influenced by substituent effects, which are critical for understanding their reactivity and stability in chemical processes. The thermodynamic properties, such as enthalpy and entropy changes, have been determined for various imidazole-2-thiols, providing valuable insights into their chemical behavior (Po et al., 1991).
Antidiabetic Potential
Novel derivatives of benzimidazole, structurally related to 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, have demonstrated significant antidiabetic potential. These compounds have been identified as potent inhibitors of α-glucosidase, an enzyme target for the management of diabetes. This suggests the potential for these compounds to be developed into new antidiabetic medications (Ali et al., 2022).
Corrosion Inhibition
Research on benzimidazole derivatives including 1,3,4-oxadiazole-based compounds has highlighted their efficacy as corrosion inhibitors for metals in acidic environments. These findings are pivotal for industrial applications, where corrosion resistance is crucial to enhance the durability and lifespan of metal components (Ammal et al., 2018).
Electrochemical Copolymerization and Optical Properties
Derivatives of benzimidazole, including those related to 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, have been utilized in the synthesis of novel copolymers with enhanced electrochemical and optical properties. These copolymers exhibit lower bandgaps and higher optical contrasts, making them suitable for applications in optoelectronic devices (Soylemez et al., 2015).
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of “1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol” and its derivatives could be focused on exploring these therapeutic possibilities further.
properties
IUPAC Name |
3-benzyl-4-(3-nitrophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-7-13(9-14)15-10-17-16(22)18(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCOHNLIPUUJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



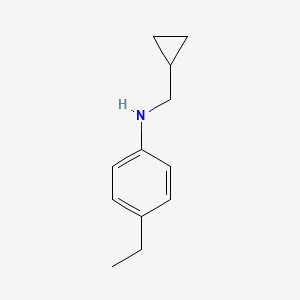
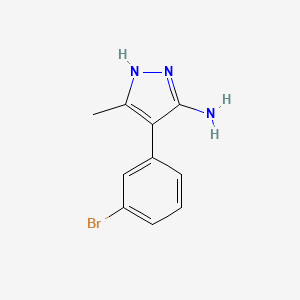
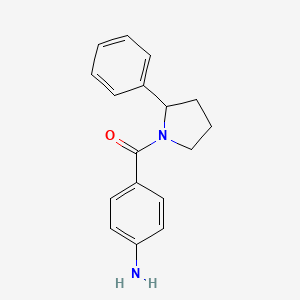
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
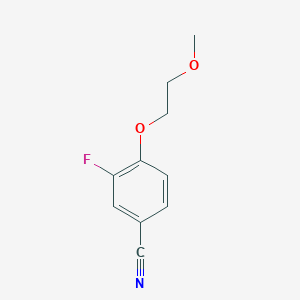
amine](/img/structure/B1438930.png)
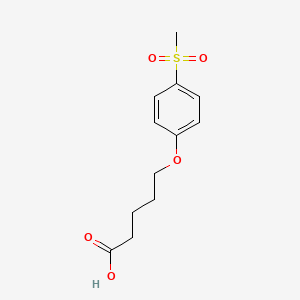
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
